5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Overview
Description
5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one: is a heterocyclic compound that belongs to the family of pyrazolopyridines. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a hydroxyl group at the 3-position .
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been shown to have a close similarity with the purine bases adenine and guanine . This suggests that they may interact with enzymes and receptors that recognize these bases, such as various kinases and G-protein coupled receptors.
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can interact with their targets through hydrogen bonding and pi-stacking interactions due to their heterocyclic structure . The bromine atom on the 5-position of the molecule may also participate in halogen bonding, enhancing its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate can be further reacted with various reagents to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group at the 3-position can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 5-position .
Scientific Research Applications
Chemistry: 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities .
Biology and Medicine: This compound has been studied for its potential as a tropomyosin receptor kinase (TRK) inhibitor, which is important for the treatment of cancers such as colorectal cancer, non-small cell lung cancer, and glioblastoma .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the substituents at various positions.
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol: This compound has a fluorine atom instead of a bromine atom at the 5-position.
Uniqueness: 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the bromine atom at the 5-position and the hydroxyl group at the 3-position contributes to its specific interactions with molecular targets .
Properties
IUPAC Name |
5-bromo-1,2-dihydropyrazolo[3,4-b]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)9-10-6(4)11/h1-2H,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBJQRPVGPXKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086064-44-9 | |
Record name | 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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